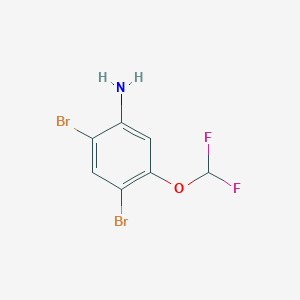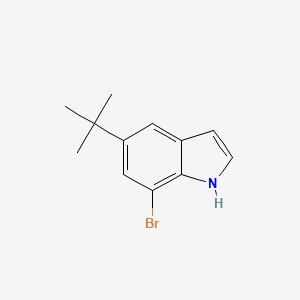
7-Bromo-5-(tert-butyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-(tert-butyl)-1H-indole is a brominated indole derivative with the molecular formula C12H14BrN
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-(tert-butyl)-1H-indole typically involves the bromination of 5-(tert-butyl)-1H-indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process may be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-5-(tert-butyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
7-Bromo-5-(tert-butyl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-(tert-butyl)-1H-indole in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the tert-butyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
5-Bromoindole: Lacks the tert-butyl group, leading to different reactivity and applications.
7-Bromoindole: Similar structure but without the tert-butyl group, affecting its physical and chemical properties.
5-(tert-butyl)-1H-indole: Lacks the bromine atom, resulting in different reactivity patterns.
Uniqueness: 7-Bromo-5-(tert-butyl)-1H-indole is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H14BrN |
|---|---|
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
7-bromo-5-tert-butyl-1H-indole |
InChI |
InChI=1S/C12H14BrN/c1-12(2,3)9-6-8-4-5-14-11(8)10(13)7-9/h4-7,14H,1-3H3 |
Clave InChI |
JXQBRBUHRUBYNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C2C(=C1)C=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


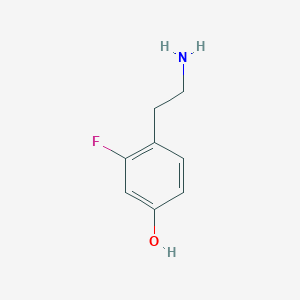
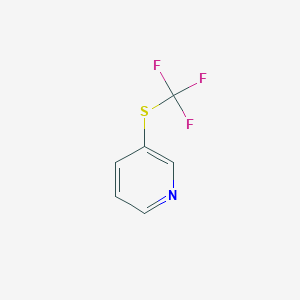
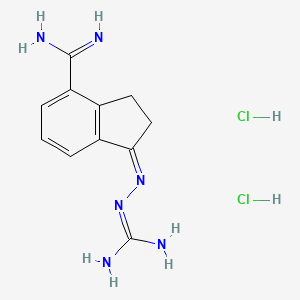

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
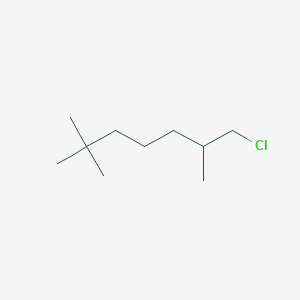
![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)
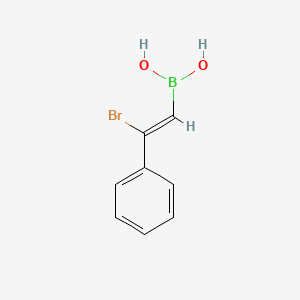
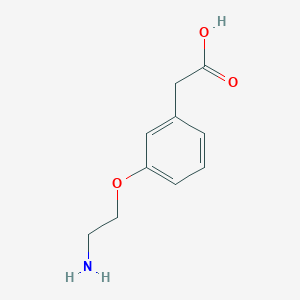

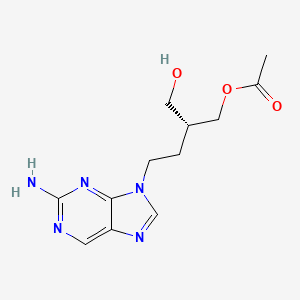
![(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride](/img/structure/B13646542.png)
